molecular formula C12H13NO B1231365 (2Z)-2-[(dimethylamino)methylene]indan-1-one CAS No. 34773-01-8

(2Z)-2-[(dimethylamino)methylene]indan-1-one

Cat. No.: B1231365
CAS No.: 34773-01-8
M. Wt: 187.24 g/mol
InChI Key: PTVLHYNESKGNCV-NTMALXAHSA-N
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Description

(2Z)-2-[(dimethylamino)methylene]indan-1-one is an organic compound with a unique structure that includes an indanone core and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(dimethylamino)methylene]indan-1-one typically involves the condensation of indan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(dimethylamino)methylene]indan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indanone derivatives.

Scientific Research Applications

(2Z)-2-[(dimethylamino)methylene]indan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(dimethylamino)methylene]indan-1-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the indanone core can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: Shares the dimethylamino group but has a different core structure.

    N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar functional group but different core structure.

    2-[(Dimethylamino)methylene]-5,5-dimethylcyclohexane-1,3-dione: Similar functional group but different core structure.

Uniqueness

(2Z)-2-[(dimethylamino)methylene]indan-1-one is unique due to its indanone core, which imparts specific reactivity and interaction properties that are distinct from other compounds with similar functional groups. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,8H,7H2,1-2H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVLHYNESKGNCV-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34773-01-8
Record name 1-Indanone, 2-(dimethylaminomethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034773018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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